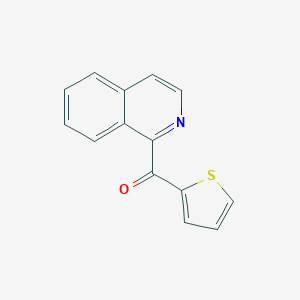

1-Isoquinolinyl(2-thienyl)methanone

Descripción

1-Isoquinolinyl(2-thienyl)methanone is a heterocyclic organic compound featuring an isoquinoline moiety linked to a thiophene ring via a methanone group. This structure combines the aromatic and electron-rich properties of isoquinoline and thiophene, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.

Propiedades

Fórmula molecular |

C14H9NOS |

|---|---|

Peso molecular |

239.29 g/mol |

Nombre IUPAC |

isoquinolin-1-yl(thiophen-2-yl)methanone |

InChI |

InChI=1S/C14H9NOS/c16-14(12-6-3-9-17-12)13-11-5-2-1-4-10(11)7-8-15-13/h1-9H |

Clave InChI |

TXZLBASLJYAZHU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CN=C2C(=O)C3=CC=CS3 |

SMILES canónico |

C1=CC=C2C(=C1)C=CN=C2C(=O)C3=CC=CS3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of 1-Isoquinolinyl(2-thienyl)methanone and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Features |

|---|---|---|---|---|

| 1-Isoquinolinyl(2-thienyl)methanone | C₁₄H₁₀NOS | 243.30 | Not listed | Combines isoquinoline (rigid planar structure) with thiophene (electron-rich sulfur heterocycle). |

| 4-(1,3-Benzothiazol-2-yl)piperidinomethanone | C₁₇H₁₆N₂OS₂ | 328.45 | 478077-38-2 | Benzothiazole and piperidine substituents enhance π-stacking and bioactivity. |

| 3,4-Dihydro-1(2H)-quinolinyl(2-thienyl)methanone | C₁₄H₁₃NOS | 243.32 | 330459-23-9 | Partially saturated quinoline ring reduces aromaticity, altering reactivity. |

| 1-Piperazinyl(2-thienyl)methanone | C₁₀H₁₂N₂OS | 208.28 | Not listed | Piperazine group introduces basicity and hydrogen-bonding potential. |

| 2-Acetylthiophene | C₆H₆OS | 126.17 | 88-15-3 | Simple thiophene derivative; widely used as a flavoring agent and synthetic intermediate. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.